molecular formula C12H12N4S B2531957 2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile CAS No. 477868-70-5

2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile

Cat. No.: B2531957
CAS No.: 477868-70-5
M. Wt: 244.32
InChI Key: HDFXTWNIBWWEJF-UHFFFAOYSA-N
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Description

2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile is a heterocyclic compound that features a thiazole ring substituted with a piperidine moiety and a malononitrile group.

Biochemical Analysis

Biochemical Properties

2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response . Additionally, this compound may interact with other biomolecules, such as nucleic acids, potentially affecting gene expression and cellular function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, making them potential candidates for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the inhibition of cyclooxygenase enzymes by thiazole derivatives leads to a reduction in the production of pro-inflammatory mediators . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound in vitro or in vivo may result in adaptive cellular responses, such as changes in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can affect its therapeutic efficacy and potential side effects. Studies have shown that thiazole derivatives can accumulate in certain tissues, influencing their biological activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects. For example, thiazole derivatives that localize to the nucleus may affect gene expression by interacting with DNA or transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile typically involves the condensation of 2-(piperidin-1-yl)thiazole-5-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions . The reaction can be summarized as follows:

    Step 1: Synthesis of 2-(piperidin-1-yl)thiazole-5-carbaldehyde.

    Step 2: Condensation with malononitrile in the presence of a base.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile has several scientific research applications:

Properties

IUPAC Name

2-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c13-7-10(8-14)6-11-9-15-12(17-11)16-4-2-1-3-5-16/h6,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFXTWNIBWWEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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